molecular formula C11H22O2 B15176490 3-Methylpentyl isovalerate CAS No. 35852-41-6

3-Methylpentyl isovalerate

Cat. No.: B15176490
CAS No.: 35852-41-6
M. Wt: 186.29 g/mol
InChI Key: BCLOAPWHACMPQO-UHFFFAOYSA-N
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Description

3-Methylpentyl isovalerate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction between 3-methylpentanol and isovaleric acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentyl isovalerate can be synthesized through the esterification reaction between 3-methylpentanol and isovaleric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentyl isovalerate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-methylpentanol and isovaleric acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-Methylpentanol and isovaleric acid.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

3-Methylpentyl isovalerate has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its potential biological activities and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceutical formulations.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of 3-methylpentyl isovalerate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. Additionally, its potential biological activities may involve interactions with specific enzymes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpentyl isovalerate is unique due to its specific combination of 3-methylpentanol and isovaleric acid, which imparts a distinct fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to other similar esters .

Properties

CAS No.

35852-41-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-methylpentyl 3-methylbutanoate

InChI

InChI=1S/C11H22O2/c1-5-10(4)6-7-13-11(12)8-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

BCLOAPWHACMPQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOC(=O)CC(C)C

Origin of Product

United States

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